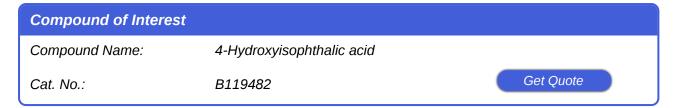


# Spectroscopic Analysis of 4-Hydroxyisophthalic Acid: A Technical Guide

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#### Introduction

**4-Hydroxyisophthalic acid** (CAS No: 636-46-4), also known as 4-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic carboxylic acid with the molecular formula C<sub>8</sub>H<sub>6</sub>O<sub>5</sub> and a molecular weight of 182.13 g/mol .[1][2] Its structure, featuring a hydroxyl group and two carboxylic acid functionalities on a benzene ring, gives rise to characteristic spectroscopic signatures. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-hydroxyisophthalic acid**, intended for researchers, scientists, and professionals in drug development.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **4-hydroxyisophthalic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.2-8.5	d (doublet)	1H	Aromatic H ortho to both carboxyl groups
~7.7-8.0	dd (doublet of doublets)	1H	Aromatic H ortho to one carboxyl and meta to the other
~7.0-7.3	d (doublet)	1H	Aromatic H ortho to the hydroxyl group
~10-13	br s (broad singlet)	2H	Carboxylic acid protons (-COOH)
~9-11	br s (broad singlet)	1H	Phenolic proton (-OH)

Note: Predicted values based on typical chemical shifts for aromatic acids and phenols. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165-175	Carboxylic acid carbons (-COOH)
~155-165	Aromatic carbon attached to the hydroxyl group (C-OH)
~130-140	Aromatic carbons attached to the carboxylic acid groups
~115-125	Aromatic carbons ortho and para to the hydroxyl group

Note: Predicted values based on typical chemical shifts for substituted benzene rings.[3]

Table 3: IR Spectroscopic Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid, hydrogen-bonded)
3200-3600	Broad	O-H stretch (phenol)
1680-1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1200-1300	Strong	C-O stretch (carboxylic acid and phenol)
~920	Broad	O-H bend (out-of-plane, carboxylic acid dimer)

Note: Characteristic absorption bands for aromatic carboxylic acids and phenols.[1][4]

Table 4: Mass Spectrometry Data

m/z	Interpretation
182	[M]+, Molecular ion
165	[M - OH]+
137	[M - COOH]+ or [M - H <sub>2</sub> O - CO]+
121	[M - COOH - O] <sup>+</sup>
93	[M - 2COOH + H]+

Note: Expected fragmentation pattern for aromatic carboxylic acids, involving the loss of hydroxyl and carboxyl groups.[4][5][6]

## **Experimental Protocols**

Detailed methodologies for obtaining the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of 5-10 mg of 4-hydroxyisophthalic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub> or acetone-d<sub>6</sub>, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] For samples where the solvent protons might interfere, deuterated solvents are essential.[8]
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.[9][10]
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
  a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
  covering the expected range of proton resonances (typically 0-15 ppm), and a relaxation
  delay of 1-5 seconds to ensure quantitative integration.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired. Due to the low natural abundance of <sup>13</sup>C and its longer relaxation times, a greater number of scans and a longer acquisition time are required compared to <sup>1</sup>H NMR. The spectral width typically ranges from 0 to 200 ppm.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of 4-hydroxyisophthalic acid is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11][12]
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- Sample Preparation (Thin Solid Film Method):
  - A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[13]
  - A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]

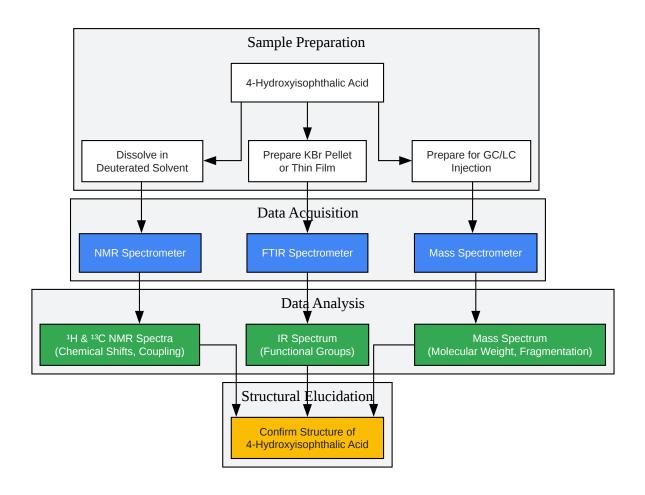


- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[13]
- The plate is then mounted in the spectrometer for analysis.[13]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
- 3. Mass Spectrometry (MS)
- Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For less volatile samples, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) might be employed.[14]
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap) is used to separate the ions based on their mass-to-charge ratio (m/z).[14]
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[5][6]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxyisophthalic acid**.





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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxyisophthalic Acid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b119482#spectroscopic-data-for-4-hydroxyisophthalic-acid-nmr-ir-ms]

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